2-(Tributylstannyl)benzo[d]oxazole

Organotin toxicology Stille coupling reagent selection Laboratory safety

2-(Tributylstannyl)benzo[d]oxazole (CAS 105494-68-6) is a heteroaryl organotin compound belonging to the class of 2-stannylated benzoxazoles, characterized by a tributylstannyl group at the C2 position of the benzoxazole ring. With a molecular formula of C₁₉H₃₁NOSn and a molecular weight of 408.16 g/mol, it is primarily employed as a nucleophilic coupling partner in Stille cross-coupling reactions for the construction of 2-aryl- and 2-heteroaryl-benzoxazole architectures.

Molecular Formula C19H31NOSn
Molecular Weight 408.2 g/mol
CAS No. 105494-68-6
Cat. No. B033987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tributylstannyl)benzo[d]oxazole
CAS105494-68-6
Molecular FormulaC19H31NOSn
Molecular Weight408.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1
InChIInChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;
InChIKeyRXRSGOBSSXLBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tributylstannyl)benzo[d]oxazole (CAS 105494-68-6): Procurement-Ready Organotin Building Block for Palladium-Catalyzed Cross-Coupling


2-(Tributylstannyl)benzo[d]oxazole (CAS 105494-68-6) is a heteroaryl organotin compound belonging to the class of 2-stannylated benzoxazoles, characterized by a tributylstannyl group at the C2 position of the benzoxazole ring [1]. With a molecular formula of C₁₉H₃₁NOSn and a molecular weight of 408.16 g/mol, it is primarily employed as a nucleophilic coupling partner in Stille cross-coupling reactions for the construction of 2-aryl- and 2-heteroaryl-benzoxazole architectures [2]. The compound is commercially available at 95% purity from multiple suppliers and is classified under GHS as Acute Toxicity Category 3, Skin Irritant Category 2, Eye Irritant Category 2, and Specific Target Organ Toxicity – Repeated Exposure Category 1 [3].

Why 2-(Tributylstannyl)benzo[d]oxazole Cannot Be Replaced by Generic Organotin or Alternative Coupling Reagents Without Performance Loss


In-class organotin reagents and alternative cross-coupling methodologies are not universally interchangeable for benzoxazole C2 functionalization. The unique electronic nature of the benzoxazole ring—bearing an endocyclic oxygen that withdraws electron density differently than sulfur in benzothiazole or the unsubstituted oxazole ring—modulates the transmetallation rate and stability of the C–Sn bond in palladium-catalyzed cycles [1]. Furthermore, among C-tributylstannyl imines, only the benzoxazole, benzothiazole, and N-methylimidazole derivatives successfully participate in coupling reactions with imidoyl chlorides, whereas other C-stannyl imines are unreactive under identical conditions [2]. Direct C–H arylation approaches, while avoiding organotin toxicity, often require harsh bases, elevated temperatures, or specialized ligands and exhibit variable regioselectivity and substrate scope, particularly with electron-deficient aryl halides [3]. The following sections quantify the specific dimensions where 2-(tributylstannyl)benzo[d]oxazole offers verifiable differentiation.

Quantitative Differentiation Evidence: 2-(Tributylstannyl)benzo[d]oxazole vs. Closest Analogs and Alternative Methods


Toxicity Differential: Tributylstannyl vs. Trimethylstannyl Benzoxazole – Approximately 1,000-Fold Safety Margin for Laboratory Handling

For Stille coupling applications, the choice between tributylstannyl and trimethylstannyl reagents involves a well-established toxicity–reactivity trade-off. 2-(Trimethylstannyl)benzoxazole (CAS 86149-23-7) offers higher transmetallation rates but carries approximately 1,000-fold greater acute toxicity than its tributylstannyl counterpart [1][2]. This class-level relationship is documented across the organotin literature and is a primary driver for the preference of tributylstannyl reagents in multi-step syntheses where cumulative exposure risk must be managed [1]. No quantitative acute toxicity data specific to 2-(tributylstannyl)benzo[d]oxazole were identified in the open literature; however, the GHS classification assigned by ECHA—Acute Toxicity Category 3 (oral, dermal, inhalation)—is consistent with the tributylstannyl class, whereas trimethylstannyl analogs typically trigger Acute Toxicity Category 1 or 2 [3].

Organotin toxicology Stille coupling reagent selection Laboratory safety

Unique Reactivity Among C-Tributylstannyl Imines: Only Benzoxazole, Benzothiazole, and N-Methylimidazole Derivatives Are Competent Coupling Partners

Kosugi et al. (1986) systematically examined the palladium-catalyzed coupling of C-tributylstannyl imines with organic halides. Under identical reaction conditions (Pd catalyst, THF, elevated temperature), the vast majority of C-tributylstannyl imines failed to yield coupling products. The sole exceptions were 2-(tributylstannyl)benzothiazole, 2-(tributylstannyl)benzoxazole (the target compound), and 1-methyl-2-(tributylstannyl)imidazole, which all reacted successfully [1]. This establishes that the benzoxazole scaffold uniquely enables C–Sn bond activation in this mechanistically distinct coupling manifold—a capability not shared by acyclic C-tributylstannyl imines or other heterocyclic stannanes such as 2-(tributylstannyl)oxazole or 2-(tributylstannyl)thiazole under the reported conditions [1].

Palladium catalysis C–N unsaturated stannanes Imidoyl chloride coupling

Physical Property Differentiation: Boiling Point and Thermal Stability of 2-(Tributylstannyl)benzo[d]oxazole vs. 2-(Tributylstannyl)thiazole

The boiling point of 2-(tributylstannyl)benzo[d]oxazole is reported as 404.5 °C at 760 mmHg, with a flash point of 198.4 °C . In contrast, the structurally analogous 2-(tributylstannyl)thiazole (CAS 121359-48-6) exhibits a boiling point of 307–309 °C at 760 mmHg—a difference of approximately 95 °C . This significant elevation in boiling point for the benzoxazole derivative reflects the contribution of the fused benzene ring to molecular weight (408.16 vs. 374.17 g/mol for the thiazole analog) and intermolecular interactions. The higher boiling point may be advantageous for applications requiring vacuum distillation purification or elevated-temperature reaction conditions where the thiazole analog would be more prone to volatilization losses .

Organotin physical properties Distillation purification Thermal stability

Commercial Availability and Purity Benchmarking: 95% Assay with Defined Pricing Tiers and Storage Conditions

2-(Tributylstannyl)benzo[d]oxazole is commercially stocked at 95% purity by multiple non-excluded suppliers, with transparent pricing: $140/250 mg, $290/1 g, and $850/5 g (Advanced ChemBlocks, as of 2026) . The compound is supplied as a brown liquid requiring storage at 0–8 °C . This purity specification meets or exceeds the typical requirements for Stille coupling applications (≥95% is standard for organotin reagents used in medicinal chemistry and materials science). In comparison, the trimethylstannyl analog (CAS 86149-23-7) is less commonly stocked by major suppliers, and the benzothiazole analog (CAS 105445-58-7) carries a molecular weight of 424.23 g/mol, making it approximately 4% heavier per mole—a factor in cost-per-mole calculations for large-scale procurement .

Chemical procurement Purity specification Supplier comparison

GHS Hazard Classification Profile: Quantitative Hazard Category Assignment for Regulatory Compliance and Risk Assessment

The European Chemicals Agency (ECHA) has assigned 2-(tributylstannyl)benzo[d]oxazole a comprehensive GHS hazard classification based on notified data: Acute Toxicity Category 3 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2, Specific Target Organ Toxicity – Repeated Exposure Category 1, and both Acute and Chronic Aquatic Toxicity Category 1 [1]. This profile is characteristic of tributylstannyl compounds (R₃Sn–X) but is significantly less severe than that of trimethylstannyl analogs, which are typically classified as Acute Toxicity Category 1 or 2 and exhibit neurotoxic effects not associated with tributylstannyl derivatives [2]. For procurement and laboratory handling, this classification directly dictates the required personal protective equipment, engineering controls, and waste disposal protocols, with tributylstannyl compounds generally manageable under standard fume hood conditions [3].

Chemical safety GHS classification Regulatory compliance

Optimal Procurement Scenarios for 2-(Tributylstannyl)benzo[d]oxazole Based on Verified Differentiation Evidence


Stille Coupling with Imidoyl Chlorides for Ketimine Synthesis

When the synthetic objective is the palladium-catalyzed coupling of a heterocyclic stannane with an imidoyl chloride to form a ketimine, 2-(tributylstannyl)benzo[d]oxazole is one of only three validated reagents known to participate in this transformation, as demonstrated by Kosugi et al. (1986) [1]. Procurement of this compound is scientifically justified over generic arylstannanes or alternative coupling methodologies because the benzoxazole C2–Sn bond uniquely undergoes transmetallation in this C–N unsaturated bond coupling manifold, whereas acyclic C-tributylstannyl imines and N-tributylstannyl imines are entirely unreactive under identical conditions [1].

Multi-Step Medicinal Chemistry Synthesis Requiring Toxicity-Managed Organotin Reagents

In medicinal chemistry programs involving multi-step Stille couplings where cumulative organotin exposure is a concern, the tributylstannyl derivative is strongly preferred over the trimethylstannyl analog (CAS 86149-23-7). The ~1,000-fold lower acute toxicity of tributylstannyl vs. trimethylstannyl compounds [2], combined with the GHS Acute Toxicity Category 3 classification of the target compound [3], supports safer handling during repeated synthetic campaigns. This is particularly relevant when the synthetic sequence involves multiple Stille coupling steps or when the final active pharmaceutical ingredient must meet stringent residual tin specifications.

High-Temperature or Distillation-Intensive Process Chemistry

For process chemistry applications where the organotin reagent may be subjected to elevated temperatures or requires purification by vacuum distillation, 2-(tributylstannyl)benzo[d]oxazole offers a boiling point advantage of approximately 95 °C over the thiazole analog 2-(tributylstannyl)thiazole (bp 307–309 °C vs. 404.5 °C) . This wider liquid-range thermal window reduces reagent loss due to volatilization and enables more flexible temperature control during both the coupling reaction and subsequent workup, a practical advantage for kilogram-scale procurement.

Orthogonal Cross-Coupling Strategy Where Suzuki Conditions Are Incompatible

When the target molecule contains base-sensitive functional groups or when the corresponding benzoxazole-2-boronic acid is unstable or poorly accessible, 2-(tributylstannyl)benzo[d]oxazole provides an orthogonal Stille coupling strategy. Stannyloxazoles are recognized as the method of choice for synthesizing oxazole-containing molecules when toxicity concerns are manageable [4]. The compound's 95% commercial purity and multi-gram availability at defined pricing ($850/5 g) make it a practical procurement option for research groups seeking to implement Stille chemistry without the delay of custom synthesis.

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